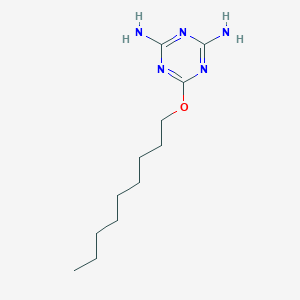
6-nonoxy-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 4,6-diamino-2-nonoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of amino and nonoxy groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 4,6-diamino-2-nonoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines and alcohols. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include moderate temperatures and solvents like acetonitrile or dimethylformamide to ensure efficient conversion .
Industrial Production Methods
Industrial production of s-Triazine, 4,6-diamino-2-nonoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 4,6-diamino-2-nonoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, imines, amides, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
s-Triazine, 4,6-diamino-2-nonoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides and its strong nucleophilic properties.
s-Triazine, 2,4,6-trichloro-: Used as a precursor in the synthesis of various triazine derivatives.
s-Triazine, 2,4-diamino-6-chloro-: Investigated for its potential as an anticancer agent.
Uniqueness
s-Triazine, 4,6-diamino-2-nonoxy- stands out due to the presence of the nonoxy group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
19619-57-9 |
|---|---|
Molecular Formula |
C12H23N5O |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
6-nonoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
ZXGNFNGZQRAOMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
Canonical SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
Key on ui other cas no. |
19619-57-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


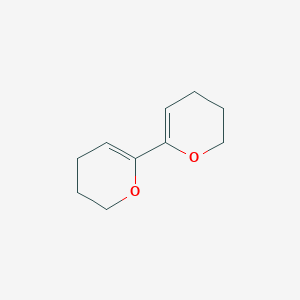
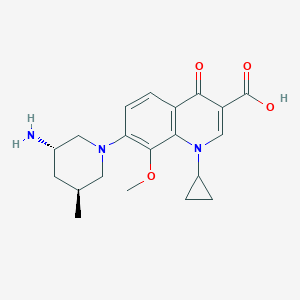
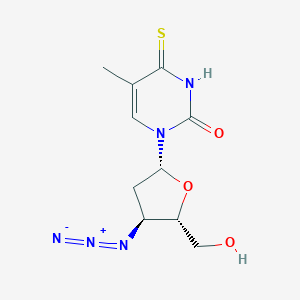
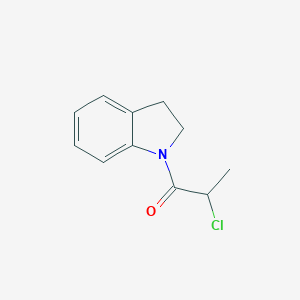
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
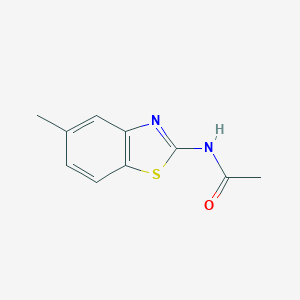
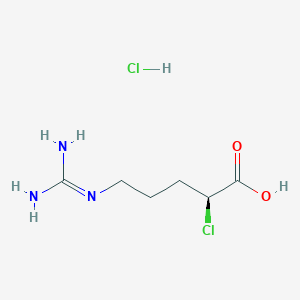

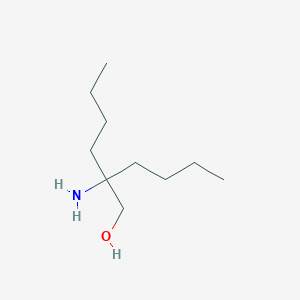
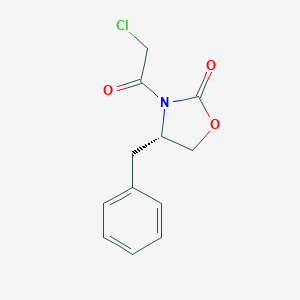
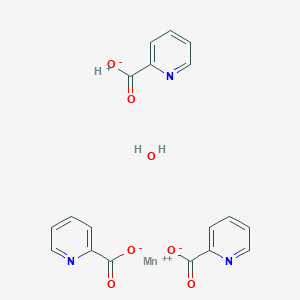
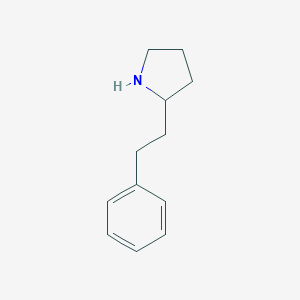
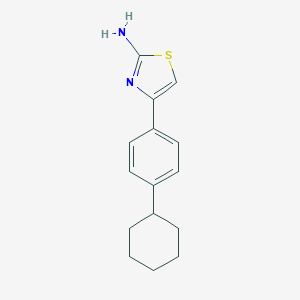
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)
